molecular formula C15H18N6O B7016370 N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline

N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline

Cat. No.: B7016370
M. Wt: 298.34 g/mol
InChI Key: KZSOBPHYKPWXMD-UHFFFAOYSA-N
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Description

N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline is a complex organic compound that features both tetrazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-15(2,3)21-19-14(18-20-21)9-17-12-6-4-5-11(7-12)13-8-16-10-22-13/h4-8,10,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSOBPHYKPWXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CNC2=CC=CC(=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline typically involves multiple steps, starting with the preparation of the tetrazole and oxazole intermediates. The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic conditions. The oxazole ring is often formed via the cyclodehydration of α-hydroxy ketones with amides or nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of substituted aniline derivatives.

Scientific Research Applications

N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its heterocyclic rings are often found in pharmaceuticals, indicating potential therapeutic applications.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action for N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The tetrazole and oxazole rings could play a role in these interactions by providing sites for hydrogen bonding or π-π stacking with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)benzene
  • N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-thiazol-5-yl)aniline
  • N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-imidazol-5-yl)aniline

Uniqueness

N-[(2-tert-butyltetrazol-5-yl)methyl]-3-(1,3-oxazol-5-yl)aniline is unique due to the combination of tetrazole and oxazole rings, which are less commonly found together in a single molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.

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